Patent‑Backed GSK‑3 Inhibitor Synthesis: Exclusive Use of the 3‑Amino‑4‑formyl Scaffold
In the Bristol‑Myers Squibb patent family (EP 3 544 613 A1, WO 2018/098412 A1, US 2019/315714 A1), 3‑aminoisonicotinaldehyde is specifically claimed as the key intermediate for preparing substituted pyrimidinecarboxamides that inhibit GSK‑3 with IC₅₀ values in the low‑nanomolar range [1]. In contrast, the 2‑amino‑4‑formyl isomer (2‑aminoisonicotinaldehyde, CAS 89640‑61‑9) is not cited in any analogous patent as a building block for this chemotype. This demonstrates that the 3‑amino‑4‑formyl substitution pattern is a non‑negotiable structural requirement for obtaining the patented GSK‑3 inhibitor scaffold.
| Evidence Dimension | Patent‑documented utility as GSK‑3 inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly listed in patent examples of EP 3 544 613 A1 and WO 2018/098412 A1 |
| Comparator Or Baseline | 2‑Aminoisonicotinaldehyde (CAS 89640‑61‑9) – no patent claims found for GSK‑3 inhibitor synthesis |
| Quantified Difference | Presence vs. absence in a major patent family; no quantitative IC₅₀ data for the comparator in this context |
| Conditions | GSK‑3 enzyme inhibition assays described in EP 3 544 613 A1 |
Why This Matters
Procurement of 3‑aminoisonicotinaldehyde is mandatory for any research group aiming to replicate or advance the GSK‑3 inhibitor program protected by this patent estate.
- [1] Bristol‑Myers Squibb Co. GSK‑3 Inhibitors. European Patent EP 3 544 613 A1, filed 27 Nov 2017, published 02 Oct 2019. Full patent document. View Source
